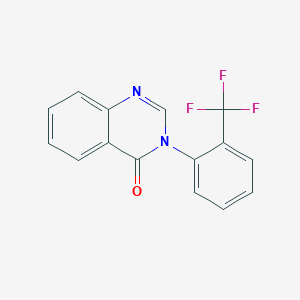

3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient strategies for the preparation of 3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one involves a three-component carbonylative reaction. This method utilizes trifluoroacetimidoyl chlorides and amines in the presence of a palladium catalyst supported on activated carbon fibers . The reaction conditions typically involve the use of a heterogeneous catalyst, which offers higher efficiency and recyclability compared to homogeneous catalytic protocols .

Industrial Production Methods

The industrial production of this compound can be scaled up using the same carbonylative synthesis method. The use of activated carbon fiber-supported palladium catalysts allows for the efficient and sustainable production of this compound on a larger scale .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the quinazolinone ring enables SNAr reactions at the 2-position. A Cs₂CO₃-promoted reaction with amides in DMSO at 135°C for 24 hours yields 2,3-disubstituted quinazolin-4(3H)-ones via a two-step mechanism: initial SNAr displacement of fluorine followed by cyclization (Table 1, Entry 12) .

Table 1: SNAr Reaction Optimization for Quinazolinone Derivatives

| Entry | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 12 | Cs₂CO₃ (2.5) | DMSO | 135 | 24 | 70 |

Conditions: 1.0 mmol substrate, 2.5 mmol amide, 4.0 mL solvent .

FeCl₃-Mediated Cascade Reactions

FeCl₃ catalyzes the decarbonylative annulation of isatins and trifluoroacetimidoyl chlorides to form 2-(trifluoromethyl)quinazolin-4(3H)-ones. This method achieves yields up to 85% under mild conditions (1,2-dichloroethane, 100°C) .

Multi-Component Reactions

A one-pot three-component reaction using arenediazonium salts, nitriles, and bifunctional anilines produces 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. Key advantages include:

-

Metal-free conditions : Reactions proceed at room temperature using K₂CO₃ as a base.

-

Broad substrate scope : Tolerates electron-withdrawing/donating groups on the aryl ring .

Example Reaction:

Arenediazonium salt+Nitrile+Bifunctional anilineK2CO3Quinazolin-4(3H)-one

Yield: 65–92% .

Acetylation

The free amino group in 3-amino derivatives undergoes acetylation with acetic anhydride in pyridine (83% yield) .

Condensation with Aldehydes

Reactions with aldehydes (e.g., 4-fluorobenzaldehyde) in glacial acetic acid form styryl-substituted quinazolinones via Knoevenagel-type condensation (40% yield) .

SNAr Pathway

-

Nucleophilic attack : Amide displaces the ortho-fluorine on the benzamide ring.

-

Cyclization : Base-promoted intramolecular nucleophilic addition forms the quinazolinone core .

Oxidative Coupling

H₂O₂ facilitates the oxidation of C–H bonds adjacent to nitrogen, promoting cyclization via radical intermediates .

Steric and Electronic Effects of the Trifluoromethyl Group

-

Electron-withdrawing effect : Enhances electrophilicity at the 2-position, accelerating SNAr reactions.

-

Steric hindrance : The ortho-trifluoromethyl group may reduce yields in bulkier substrates .

Comparative Reaction Data

Table 3: Reaction Efficiency Across Methods

| Method | Catalyst/Reagent | Yield Range (%) | Key Advantage |

|---|---|---|---|

| SNAr | Cs₂CO₃ | 50–70 | High regioselectivity |

| FeCl₃-mediated | FeCl₃ | 70–85 | Broad substrate tolerance |

| H₂O₂ oxidative | H₂O₂ | 65–89 | Eco-friendly oxidant |

Scientific Research Applications

Structure

The structure of 3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one includes:

- A quinazolinone core

- A trifluoromethyl group attached to a phenyl ring

Anticancer Activity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action involves:

- Inhibition of Key Signaling Pathways : It targets pathways such as EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial for cancer cell proliferation and survival .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cell division .

- Histone Deacetylase Inhibition : Some studies suggest that it may inhibit histone deacetylases, leading to altered gene expression profiles that favor apoptosis in cancer cells .

Antibacterial Properties

The quinazolinone core has also been explored for antibacterial activity. In silico studies have shown that certain derivatives can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

Quinazolinones have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

A comparative analysis of various quinazolinone derivatives reveals that those with additional functional groups tend to exhibit enhanced biological activity. The following table summarizes the antiproliferative effects of selected compounds:

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| BIQO-19 | 10 | NSCLC | EGFR Inhibition |

| 9b | 8 | MCF-7 (Breast Cancer) | Dual EGFR/BRAF Inhibition |

| A3 | 12 | PC3 (Prostate Cancer) | HDAC Inhibition |

Study on Antiproliferative Activity

A study focusing on a series of quinazolinones demonstrated potent cytotoxicity against various cancer cell lines, including MCF-7 and HT-29, with some compounds achieving IC50 values as low as 10 µM. This highlights the potential of these compounds in cancer therapy.

Investigation into Anti-inflammatory Properties

Another investigation revealed that quinazolinones could act as effective anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines. This opens avenues for research into their use in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinazolinone core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2-(Trifluoromethyl)quinazolin-4(3H)-one: Lacks the phenyl group, which may result in different biological activities.

3-Phenylquinazolin-4(3H)-one: Lacks the trifluoromethyl group, affecting its lipophilicity and biological properties.

4(3H)-Quinazolinone: The parent compound without any substituents, serving as a basic structure for various derivatives.

Uniqueness

3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is unique due to the presence of both the trifluoromethyl and phenyl groups, which contribute to its enhanced biological activities and potential therapeutic applications. The combination of these functional groups allows for a broader range of interactions with molecular targets, making it a valuable compound for scientific research and drug development .

Biological Activity

3-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its potential as an anticancer agent and its ability to inhibit various biological targets, including tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a trifluoromethyl group, which enhances its biological activity by increasing lipophilicity and potentially improving binding affinity to target enzymes.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in anticancer therapies and other pharmacological applications.

Anticancer Activity

-

Inhibition of EGFR and VEGFR-2 : Studies have shown that quinazoline derivatives, including this compound, exhibit significant inhibitory effects on EGFR and VEGFR-2. For instance, compounds with similar structures demonstrated IC50 values in the nanomolar range against these targets, indicating potent activity ( ).

Compound Target IC50 (µM) This compound EGFR 0.02 - 0.05 Similar Derivative VEGFR-2 0.01 - 0.08 -

Cytotoxicity Against Cancer Cell Lines : The compound has shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). For example, one study reported IC50 values of around 1.5 - 9.43 µM for derivatives with similar structures ( ).

Cell Line IC50 (µM) MCF-7 1.5 - 9.43 HCT116 1.5 - 9.43 HepG2 Comparable to standard drugs

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Tyrosine Kinases : By blocking the activity of EGFR and VEGFR-2, the compound disrupts signaling pathways essential for tumor growth and angiogenesis.

- Induction of Apoptosis : Flow cytometric analyses have indicated that treatment with this compound can lead to significant apoptosis in cancer cells, particularly in the HCT116 line ( ).

Case Studies

- Dual Targeting Approach : In a recent study, a series of quinazoline derivatives were designed to simultaneously inhibit both EGFR and VEGFR-2, showcasing the potential for multi-targeted cancer therapy. The most active compounds demonstrated superior efficacy compared to established drugs like sorafenib ( ).

- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the quinazoline core can significantly enhance biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl at the phenyl ring has been shown to improve binding affinity and potency against cancer cell lines ( ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-(trifluoromethyl)phenyl)quinazolin-4(3H)-one, and how do their yields and conditions compare?

- Methods :

- One-pot synthesis using trifluoroacetic acid (TFA) as a CF₃ source: Anthranilic amides or esters react with TFA under optimized conditions to form the trifluoromethylated scaffold. Yields range from 23% to 88% depending on substrates (e.g., 4-Chloro-2-(trifluoromethyl)quinazoline achieved 88% yield using POCl₃/DMF) .

- Palladium-catalyzed three-component reaction : Combines trifluoroacetimidoyl chlorides, amines, and CO (from COgen) to achieve high efficiency (up to 99% yield) with broad substrate scope .

- Comparison :

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| One-pot with TFA | 23–88% | Low-cost CF₃ source | Moderate yields for some derivatives |

| Pd-catalyzed reaction | Up to 99% | High efficiency, scalable | Requires CO handling |

Q. How can microwave irradiation improve the synthesis of quinazolin-4(3H)-one derivatives?

- Microwave-assisted synthesis significantly reduces reaction time (e.g., from hours to minutes) and improves yields (e.g., 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one saw a 20% yield increase compared to conventional heating). This method enhances reaction kinetics and reduces side reactions .

Q. What spectroscopic methods are used to characterize this compound?

- 1H-NMR : Confirms substituent positions and purity (e.g., trifluoromethylphenyl groups show distinct splitting patterns) .

- X-ray crystallography : Resolves crystal structure and stereochemistry, as demonstrated for 2-[2-(2-anilino-4-oxo-3,4-dihydroquinazolin-3-yl)phenoxy]-3-phenylquinazolin-4(3H)-one .

Q. What strategies are effective for incorporating trifluoromethyl groups into quinazolinone scaffolds?

- Direct cyclization : Anthranilic acid derivatives react with TFA or trifluoroacetic anhydride to introduce CF₃ .

- Post-functionalization : Chlorinated intermediates (e.g., 4-chloro-2-(trifluoromethyl)quinazoline) undergo nucleophilic substitution with amines or Grignard reagents .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in trifluoromethylquinazolinone synthesis?

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) improve carbonylative cyclization efficiency .

- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C enhance solubility of anthranilic precursors .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) resolves byproducts, as seen in derivatives like 3-(Trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (23% yield) .

Q. What in vitro models are used to evaluate the anticancer activity of trifluoromethylquinazolinones?

- Cell lines : Ovarian (OVCAR-4, Skov3), lung (EKVX), and cervical cancer models are standard.

- Assays : Growth inhibition (GP) values and cytotoxicity (IC₅₀) are measured via MTT assays. For example, 2-(5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-one showed GP = -4.08 in OVCAR-4 cells .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

- Substituent effects :

- Electron-withdrawing groups (e.g., -Br at position 6) enhance cytotoxicity (GP = 6.63% in Skov3 cells) .

- Triazole hybrids : Improve selectivity; 5-amino-1-aryl-1H-1,2,3-triazoles increase membrane permeability .

Q. What computational methods assist in designing quinazolinone derivatives as enzyme inhibitors?

- Molecular docking : Predicts binding to targets like Mycobacterium tuberculosis enzymes (e.g., enoyl-ACP reductase) with docking scores ≤-8.6 kcal/mol .

- QSAR models : Correlate logP and polar surface area with antibacterial activity to prioritize analogs .

Q. How to resolve contradictions in biological activity data across different quinazolinone derivatives?

- Purity validation : Ensure >95% purity via HPLC (e.g., derivatives in were chromatographically purified) .

- Assay standardization : Use identical cell passage numbers and incubation times to minimize variability in cytotoxicity results .

Q. What are the challenges in scaling up palladium-catalyzed syntheses of trifluoromethylquinazolinones?

Properties

Molecular Formula |

C15H9F3N2O |

|---|---|

Molecular Weight |

290.24 g/mol |

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]quinazolin-4-one |

InChI |

InChI=1S/C15H9F3N2O/c16-15(17,18)11-6-2-4-8-13(11)20-9-19-12-7-3-1-5-10(12)14(20)21/h1-9H |

InChI Key |

XCIKENYZILUSKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.